molecular formula C7H13N B13455682 1-(1-Methyl-3-methylidenecyclobutyl)methanamine CAS No. 62021-47-0

1-(1-Methyl-3-methylidenecyclobutyl)methanamine

Cat. No.: B13455682
CAS No.: 62021-47-0
M. Wt: 111.18 g/mol
InChI Key: CTSCFINQELVYFF-UHFFFAOYSA-N
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Description

(1-methyl-3-methylidenecyclobutyl)methanamine: is a chemical compound with a unique structure characterized by a cyclobutyl ring substituted with a methyl and a methylene group, and an amine group attached to the methylene carbon

Properties

CAS No.

62021-47-0

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1-methyl-3-methylidenecyclobutyl)methanamine

InChI

InChI=1S/C7H13N/c1-6-3-7(2,4-6)5-8/h1,3-5,8H2,2H3

InChI Key

CTSCFINQELVYFF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-methylidenecyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutyl precursor with methylamine under specific conditions to introduce the amine group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of (1-methyl-3-methylidenecyclobutyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (1-methyl-3-methylidenecyclobutyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1-methyl-3-methylidenecyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: Its amine group allows it to interact with various biological molecules, making it useful for probing biochemical processes .

Medicine: In medicine, (1-methyl-3-methylidenecyclobutyl)methanamine is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for advanced materials .

Mechanism of Action

The mechanism of action of (1-methyl-3-methylidenecyclobutyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in covalent bonding with target molecules, leading to changes in their activity and stability .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (1-methyl-3-methylidenecyclobutyl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications where other cyclobutyl amines may not be suitable .

Biological Activity

1-(1-Methyl-3-methylidenecyclobutyl)methanamine, also known as a derivative of methanamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutyl structure, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 2763779-12-8
  • Molecular Formula: C8H15N
  • Molecular Weight: 139.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may function through the following mechanisms:

  • Receptor Modulation: The amine group can engage in hydrogen bonding with receptor sites, potentially modulating receptor activity.
  • Enzyme Inhibition: The cyclobutyl structure may allow for specific interactions with enzyme active sites, leading to inhibition or alteration of enzymatic activity.
  • Cell Signaling Pathways: Interaction with signaling pathways may result in downstream effects influencing cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a role as an antimicrobial agent.
  • Cytotoxic Effects: Investigations into its cytotoxic properties reveal that it may induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects: Some studies have shown that the compound may protect neuronal cells from oxidative stress-induced damage.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionProtects against oxidative stress

Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Cyclobutyl GroupEnhances binding affinity to biological targets
Amine GroupFacilitates interaction with receptors

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Research
In vitro experiments conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that the compound could induce programmed cell death, highlighting its potential as an anticancer therapeutic.

Case Study 3: Neuroprotective Mechanisms
Research focused on neuronal cell cultures exposed to oxidative stress showed that pretreatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS). This suggests a protective role against neurodegenerative processes.

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